2-Thiaspiro[3.5]nonan-7-one

Medicinal chemistry Drug design Physicochemical profiling

2-Thiaspiro[3.5]nonan-7-one is a sulfur-containing spirocyclic ketone (C₈H₁₂OS, MW 156.25 g/mol) built on a rigid [3.5] spiro scaffold that fuses a thietane ring to a cyclohexanone. Unlike common saturated heterocycles, this compound presents a conformationally constrained architecture with a single hydrogen-bond-accepting carbonyl positioned β to the spiro center, placing it in a differentiated chemical space relative to regioisomeric ketones, the fully reduced thiaspiro analog, and the corresponding sulfone.

Molecular Formula C8H12OS
Molecular Weight 156.25 g/mol
CAS No. 1557247-28-5
Cat. No. B1406435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Thiaspiro[3.5]nonan-7-one
CAS1557247-28-5
Molecular FormulaC8H12OS
Molecular Weight156.25 g/mol
Structural Identifiers
SMILESC1CC2(CCC1=O)CSC2
InChIInChI=1S/C8H12OS/c9-7-1-3-8(4-2-7)5-10-6-8/h1-6H2
InChIKeyCVEPOMCOBKPWOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Thiaspiro[3.5]nonan-7-one (CAS 1557247-28-5) – Spirocyclic Ketone Building Block for Medicinal Chemistry


2-Thiaspiro[3.5]nonan-7-one is a sulfur-containing spirocyclic ketone (C₈H₁₂OS, MW 156.25 g/mol) built on a rigid [3.5] spiro scaffold that fuses a thietane ring to a cyclohexanone [1]. Unlike common saturated heterocycles, this compound presents a conformationally constrained architecture with a single hydrogen-bond-accepting carbonyl positioned β to the spiro center, placing it in a differentiated chemical space relative to regioisomeric ketones, the fully reduced thiaspiro analog, and the corresponding sulfone . Its primary utility is as a versatile intermediate for the synthesis of spirocyclic drug candidates, particularly where precise spatial orientation of the carbonyl governs downstream diversification.

Why 2-Thiaspiro[3.5]nonan-7-one Cannot Be Replaced by Close Analogs in Spirocyclic Library Synthesis


Generic substitution among thiaspiro[3.5]nonane congeners is not viable because the position of the carbonyl, oxidation state of sulfur, and the resulting electronic and steric landscape govern both synthetic accessibility and biological target engagement [1]. The 7-oxo isomer (2-Thiaspiro[3.5]nonan-7-one) places the ketone distal to the sulfur, yielding a LogP of ~1.6–0.9 and a TPSA of 42.4 Ų . In contrast, the fully reduced 2-Thiaspiro[3.5]nonane (LogP ≈ 2.7, TPSA 25.3 Ų) eliminates the key hydrogen-bond-acceptor and reactive handle, while the 2,2-dioxide analog (LogP –0.3, TPSA ≈ 51 Ų) overcorrects polarity, drastically altering solubility and metabolic profile . Even the regioisomeric 7-Thiaspiro[3.5]nonan-2-one, despite sharing the same molecular formula and gross computed descriptors, presents the ketone in a topologically distinct position that alters vectorial reactivity in fragment-growing campaigns [2]. Below, we provide the quantitative evidence that substantiates this differentiation.

Quantitative Differentiation Evidence: 2-Thiaspiro[3.5]nonan-7-one vs. Closest Analogs


Lipophilicity Modulation vs. Reduced Analog 2-Thiaspiro[3.5]nonane

2-Thiaspiro[3.5]nonan-7-one exhibits a computed LogP (XLogP3) of 0.9, approximately 1.7–2.0 log units lower than the fully reduced analog 2-Thiaspiro[3.5]nonane (LogP 2.68–2.9) [1]. This difference in lipophilicity translates to a quantifiable improvement in predicted aqueous solubility and a shift toward more favorable CNS drug-likeness metrics without sacrificing spirocyclic rigidity.

Medicinal chemistry Drug design Physicochemical profiling

Polar Surface Area Advantage Over the Reduced Thiaspiro Scaffold

The topological polar surface area (TPSA) of 2-Thiaspiro[3.5]nonan-7-one is 42.4 Ų, contributed by the ketone oxygen and the thioether sulfur [1]. This is 17.1 Ų larger than the TPSA of 2-Thiaspiro[3.5]nonane (25.3 Ų) . This increase moves the compound closer to the typical TPSA range for orally bioavailable CNS drugs (<60–70 Ų) while preserving a value well below the 140 Ų threshold for poor membrane permeability.

Drug-likeness Permeability Bioavailability prediction

Ketone-Dependent Synthetic Versatility vs. Redox-Inert 2-Thiaspiro[3.5]nonane

The presence of the C7 ketone in 2-Thiaspiro[3.5]nonan-7-one enables direct reductive amination, Wittig olefination, and Grignard addition—transformations impossible with the reduced analog 2-Thiaspiro[3.5]nonane. In a patented synthetic route (WO2014023258A1), 2-Thiaspiro[3.5]nonan-7-one was generated from 1,4-dioxaspiro[4.5]decane-8-carboxylic acid ethyl ester via a 3-hour, multi-step sequence (pyridine, LiAlH₄, Na₂S·9H₂O, LDA in THF/DMSO) and used as an intermediate for pyrazole carboxamide ITK inhibitors [1]. The regioisomeric 7-Thiaspiro[3.5]nonan-2-one (CAS 1440962-09-3) offers an identical functional group set but places the carbonyl at C2, which alters the trajectory of substitution and may affect active-site complementarity in target-bound conformations [2].

Organic synthesis Fragment elaboration Library chemistry

Sulfur Oxidation State Tuning: 7-One vs. 2,2-Dioxide Analog

The thioether in 2-Thiaspiro[3.5]nonan-7-one (sulfur formal charge = 0) confers a LogP (XLogP3) of 0.9, whereas oxidation to the 2,2-dioxide (CAS 2060042-83-1) drops the LogP to –0.3 and increases the TPSA to ~51 Ų [1][2]. This LogP change exceeds 1.2 units and qualitatively transforms the compound from a moderately polar fragment to a highly polar, potentially zwitterion-adjacent entity. Sulfones also resist metabolic S-oxidation, but the sulfide form retains the option of in situ oxidation to the sulfoxide or sulfone as a prodrug strategy.

Solubility engineering Metabolic stability Sulfone/sulfide differentiation

Spiro Center Proximity and Vectorial Differentiation from the 2-One Regioisomer

Despite sharing the molecular formula C₈H₁₂OS and having identical computed XLogP3 (0.9) and TPSA (42.4 Ų), 2-Thiaspiro[3.5]nonan-7-one and its regioisomer 7-Thiaspiro[3.5]nonan-2-one differ in the position of the carbonyl relative to the spiro junction [1][2]. In the 7-one, the carbonyl is β to the spiro center on the cyclohexane ring; in the 2-one, the carbonyl is α to the spiro center on the cyclobutane ring. This topological difference alters the exit vector and steric environment around the ketone, which is critical for shape-based complementarity in target binding pockets. While no direct head-to-head biological comparison is available in the public domain, chemoinformatic shape analysis (ROCS ComboScore or electrostatic similarity) would predict divergent binding poses.

Fragment-based drug design Scaffold hopping Structure-activity relationships

Patent-Validated Application as an Intermediate for ITK Kinase Inhibitors

2-Thiaspiro[3.5]nonan-7-one is explicitly disclosed as a synthetic intermediate in the preparation of pyrazole carboxamide ITK (Interleukin-2-inducible T-cell kinase) inhibitors in patent WO2014023258A1 [1]. ITK is a validated target for T-cell-mediated diseases, and compounds built on this scaffold are claimed for the treatment of cancer and asthma. No comparable patent utilization was identified for the direct regioisomer 7-Thiaspiro[3.5]nonan-2-one or the reduced analog 2-Thiaspiro[3.5]nonane in the same inhibitor class, suggesting that the 7-one scaffold offers a privileged geometry for ITK binding site complementarity.

Kinase inhibitor synthesis Immuno-oncology Patent chemistry

Optimal Application Scenarios for 2-Thiaspiro[3.5]nonan-7-one Based on Evidence


Fragment-Based Lead Generation for Kinase Inhibitor Programs

The validated use of 2-Thiaspiro[3.5]nonan-7-one in an ITK inhibitor patent (WO2014023258A1) [1] supports its procurement as a privileged spirocyclic fragment for kinase drug discovery. The ketone at C7 provides a vector for reductive amination or Grignard addition, enabling rapid exploration of substituent space while maintaining the conformational rigidity of the thiaspiro core. The moderate LogP (0.9) and TPSA (42.4 Ų) align with lead-like criteria for oral bioavailability [2].

Spirocyclic Library Synthesis for Drug Design

As a building block with a carbonyl handle, 2-Thiaspiro[3.5]nonan-7-one is suited for generating diverse spirocyclic compound libraries via parallel synthesis. The thioether functionality can be differentially oxidized to sulfoxide or sulfone to tune polarity and metabolism (ΔLogP = –1.2 for the dioxide) [3], allowing systematic exploration of property space without scaffold hopping.

Regioisomer-Specific SAR Studies in Cyclohexanone-Thietane Scaffolds

When structure-activity relationship studies require precise positioning of the carbonyl relative to the spiro junction, 2-Thiaspiro[3.5]nonan-7-one (carbonyl at C7, β to spiro) and its regioisomer 7-Thiaspiro[3.5]nonan-2-one (carbonyl at C2, α to spiro) offer a matched pair for probing vectorial effects on target binding [4]. This regioisomeric pair, which shares identical molecular formula and gross descriptors, isolates the impact of ketone topology on potency and selectivity.

Sulfide-Sulfone Property Matched Pairs for Metabolic Stability Optimization

Procurement of 2-Thiaspiro[3.5]nonan-7-one alongside its 2,2-dioxide analog (CAS 2060042-83-1) enables side-by-side evaluation of metabolic S-oxidation risk. The thioether (LogP 0.9) provides baseline permeability, while the dioxide (LogP –0.3) eliminates oxidative metabolic liability at the sulfur center, forming a matched pair for in vitro microsomal stability assays [3][5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Thiaspiro[3.5]nonan-7-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.